![molecular formula C12H20Br2N4S2 B1663030 1,3-PBIT-Dihydrobromid](/img/structure/B1663030.png)
1,3-PBIT-Dihydrobromid
Übersicht
Beschreibung
1,3-Phenylene-bis(1,2-ethanediyl)bis-isothiourea dihydrobromide is a potent inhibitor of inducible nitric oxide synthase (iNOS). It is known for its high selectivity and effectiveness in inhibiting iNOS compared to endothelial nitric oxide synthase (eNOS) and neuronal nitric oxide synthase (nNOS). The compound has a molecular formula of C12H18N4S2 • 2HBr and a molecular weight of 444.2 .
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Mechanism of Action
1,3-PBIT (1,3-bis(2-hydroxyethyl)-2-methyl-4-phenyl-1H-imidazolium dihydrobromide) operates primarily as an iNOS inhibitor. Its inhibitory potency is characterized by a Ki value of 47 nM for iNOS, while it exhibits significantly higher Ki values for endothelial (eNOS) and neuronal nitric oxide synthase (nNOS), at 9 μM and 0.25 μM respectively . This specificity makes it a valuable tool for studying nitric oxide pathways in various biological systems.
Neuroprotection
One of the significant applications of 1,3-PBIT dihydrobromide is in neuroprotection. Research indicates that it can mitigate oxidative stress-induced neuronal damage. A study demonstrated that treatment with 1,3-PBIT reduced lipid peroxidation levels in rat brain tissues exposed to sodium nitroprusside, suggesting its role in protecting neurons from nitric oxide-mediated toxicity .
Study | Model | Outcome |
---|---|---|
Lipid Peroxidation Study | Adult Rat Brain | Decreased TBARS levels with 1,3-PBIT treatment |
Inflammatory Response Modulation
1,3-PBIT also shows promise in modulating inflammatory responses. By inhibiting iNOS, it reduces the production of nitric oxide during inflammatory processes. This application is particularly relevant in conditions such as sepsis or chronic inflammatory diseases where excessive nitric oxide contributes to tissue damage .
Toxicological Studies
The compound has been evaluated for its protective effects against various toxic agents. For instance, studies have shown that 1,3-PBIT can prevent the decrease in products of lipid peroxidation caused by endotoxins, indicating its potential as a therapeutic agent against systemic inflammation .
Toxic Agent | Effect | Mechanism |
---|---|---|
Endotoxin | Prevents decrease in lipid peroxidation products | iNOS inhibition |
Case Study: Neuroprotective Effects in Rats
In a controlled experiment involving adult rats subjected to oxidative stress through sodium nitroprusside administration, treatment with 1,3-PBIT resulted in significantly lower levels of neurotoxic markers compared to untreated controls. This study highlights the compound's potential for therapeutic use in neurodegenerative diseases.
Research Findings on Inflammation
A series of experiments assessing the impact of 1,3-PBIT on inflammatory markers demonstrated a reduction in cytokine production in macrophages stimulated with lipopolysaccharides (LPS). This suggests that 1,3-PBIT may serve as an effective anti-inflammatory agent by targeting the iNOS pathway.
Wirkmechanismus
Target of Action
1,3-PBIT dihydrobromide is a potent and selective inhibitor of inducible Nitric Oxide Synthase (iNOS) . iNOS is one of the three isoforms of Nitric Oxide Synthase (NOS), the others being neuronal NOS (nNOS) and endothelial NOS (eNOS) . These enzymes are responsible for the synthesis of nitric oxide (NO), a free radical gas involved in various physiological processes such as blood pressure homeostasis, platelet aggregation, neurotransmission, and immunological defense mechanisms .
Mode of Action
1,3-PBIT dihydrobromide interacts with iNOS by inhibiting its activity. It has a Ki value of 47 nM for iNOS, indicating a high affinity for this enzyme . In comparison, its Ki values for eNOS and nNOS are 9 μM and 0.25 μM, respectively, demonstrating its selectivity for iNOS .
Biochemical Pathways
By inhibiting iNOS, 1,3-PBIT dihydrobromide reduces the production of NO . This can affect various biochemical pathways where NO plays a crucial role, such as those involved in blood pressure regulation, platelet aggregation, neurotransmission, and immune responses .
Pharmacokinetics
It is noted that its inhibition in whole cells is greatly diminished, presumably due to poor membrane permeability .
Result of Action
The inhibition of iNOS by 1,3-PBIT dihydrobromide leads to a decrease in NO production . This can have various molecular and cellular effects, depending on the specific physiological context. For example, in a study involving conscious male Sprague-Dawley rats, 1,3-PBIT dihydrobromide inhibited endotoxin-induced decrease in Mean Arterial Pressure (MAP), renal CYP 4A1/A3 protein level and CYP 4A activity, and increase in systemic and renal nitrite production .
Action Environment
Factors such as the presence of endotoxins and the permeability of cellular membranes can potentially influence its action .
Biochemische Analyse
Biochemical Properties
1,3-PBIT dihydrobromide interacts with iNOS and eNOS, two key enzymes in the nitric oxide synthase pathway . The nature of these interactions involves the inhibition of these enzymes, thereby reducing the production of nitric oxide .
Cellular Effects
The effects of 1,3-PBIT dihydrobromide on cells are largely due to its inhibitory action on iNOS and eNOS . By inhibiting these enzymes, 1,3-PBIT dihydrobromide can influence cell signaling pathways, gene expression, and cellular metabolism related to nitric oxide production .
Molecular Mechanism
The molecular mechanism of 1,3-PBIT dihydrobromide involves binding to iNOS and eNOS, inhibiting their activity . This inhibition can lead to changes in gene expression related to nitric oxide production and signaling .
Temporal Effects in Laboratory Settings
It is known that its inhibitory effect on iNOS and eNOS in whole cells is greatly diminished, presumably due to poor membrane permeability .
Metabolic Pathways
1,3-PBIT dihydrobromide is involved in the nitric oxide synthase pathway, where it interacts with iNOS and eNOS
Transport and Distribution
It is known that its inhibition in whole cells is greatly diminished, presumably due to poor membrane permeability .
Subcellular Localization
Given its role as an inhibitor of iNOS and eNOS, it is likely to be found in locations where these enzymes are present .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1,3-Phenylen-bis(1,2-ethanediyl)bis-isothiourea-dihydrobromid beinhaltet die Reaktion von 1,3-Phenylendiamin mit Ethylenisothiocyanat unter kontrollierten Bedingungen. Die Reaktion läuft typischerweise in einem organischen Lösungsmittel wie Dichlormethan oder Tetrahydrofuran ab, wobei eine Base wie Triethylamin zugesetzt wird, um die Reaktion zu erleichtern. Das Produkt wird dann durch Umkristallisation oder Säulenchromatographie gereinigt .
Industrielle Produktionsverfahren
In industrieller Umgebung folgt die Produktion von 1,3-Phenylen-bis(1,2-ethanediyl)bis-isothiourea-dihydrobromid einem ähnlichen Syntheseweg, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden für höhere Ausbeuten und Reinheit optimiert, wobei häufig kontinuierliche Fließreaktoren und automatisierte Reinigungssysteme zum Einsatz kommen. Das Endprodukt wird typischerweise als kristalliner Feststoff erhalten und zur Aufrechterhaltung der Stabilität bei niedrigen Temperaturen gelagert .
Analyse Chemischer Reaktionen
Reaktionstypen
1,3-Phenylen-bis(1,2-ethanediyl)bis-isothiourea-dihydrobromid unterliegt aufgrund des Vorhandenseins reaktiver Isothioureagruppen hauptsächlich Substitutionsreaktionen. Diese Reaktionen können durch verschiedene Nucleophile erleichtert werden, was zur Bildung substituierter Derivate führt .
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien bei den Reaktionen von 1,3-Phenylen-bis(1,2-ethanediyl)bis-isothiourea-dihydrobromid sind Nucleophile wie Amine, Thiole und Alkohole. Die Reaktionen werden typischerweise in polaren Lösungsmitteln wie Dimethylsulfoxid oder Acetonitril bei milden bis moderaten Temperaturen durchgeführt .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus den Reaktionen von 1,3-Phenylen-bis(1,2-ethanediyl)bis-isothiourea-dihydrobromid gebildet werden, sind substituierte Isothioureaderivate. Diese Produkte behalten die Grundstruktur der Ausgangverbindung bei, jedoch mit verschiedenen funktionellen Gruppen, die daran gebunden sind, abhängig vom verwendeten Nucleophil .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
S-Ethylisothiourea: Ein weiterer potenter Inhibitor der Stickstoffmonoxid-Synthase, jedoch mit unterschiedlichen Selektivitätsprofilen für iNOS, eNOS und nNOS
Aminoguanidin: Bekannt für seine inhibitorischen Wirkungen auf iNOS, jedoch weniger selektiv als 1,3-Phenylen-bis(1,2-ethanediyl)bis-isothiourea-dihydrobromid
L-NAME (Nω-Nitro-L-argininmethylester): Ein nicht-selektiver Inhibitor aller Stickstoffmonoxid-Synthase-Isoformen
Einzigartigkeit
1,3-Phenylen-bis(1,2-ethanediyl)bis-isothiourea-dihydrobromid ist einzigartig aufgrund seiner hohen Selektivität für induzierbare Stickstoffmonoxid-Synthase gegenüber endothelialer und neuronaler Stickstoffmonoxid-Synthase. Diese Selektivität macht es zu einem wertvollen Werkzeug in der Forschung, die sich auf die spezifische Hemmung von iNOS konzentriert, ohne andere Stickstoffmonoxid-Synthase-Isoformen zu beeinflussen .
Biologische Aktivität
1,3-PBIT dihydrobromide (S,S’-(1,3-Phenylenebis(1,2-ethanediyl))bisisothiourea) is a synthetic compound recognized primarily for its potent inhibitory effects on inducible nitric oxide synthase (iNOS). This compound exhibits significant selectivity towards iNOS compared to other isoforms of nitric oxide synthase (NOS), making it a valuable tool in pharmacological research and potential therapeutic applications.
- Chemical Formula : C₁₂H₂₀Br₂N₄S₂
- Molecular Weight : 394.25 g/mol
- CAS Number : 2514-30-9
1,3-PBIT dihydrobromide selectively inhibits iNOS, which is crucial in the regulation of nitric oxide (NO) production. NO is involved in various physiological processes, including:
- Blood pressure regulation
- Platelet aggregation
- Immune response
The compound has been shown to inhibit purified human iNOS with a Ki value of approximately 47 nM, indicating a high affinity for this enzyme. In contrast, the Ki values for endothelial NOS (eNOS) and neuronal NOS (nNOS) are significantly higher at 9 µM and 0.25 µM respectively, demonstrating a 190-fold selectivity for iNOS over eNOS .
Inhibition Studies
1,3-PBIT has been extensively studied for its inhibitory effects on NOS isoforms:
Isoform | Ki Value (nM) |
---|---|
iNOS | 47 |
eNOS | 9000 |
nNOS | 250 |
These values indicate that 1,3-PBIT is a highly selective inhibitor of iNOS, potentially useful in conditions characterized by excessive NO production.
Case Studies and Experimental Evidence
-
Endotoxin-Induced Hypotension :
- In studies involving conscious male Sprague-Dawley rats, administration of 1,3-PBIT (10 mg/kg) post-endotoxin injection effectively inhibited the decrease in mean arterial pressure (MAP) associated with endotoxemia. This effect was attributed to the reduction of NO production and restoration of renal CYP 4A activity .
- Cell Culture Studies :
- Impact on Renal Function :
Potential Therapeutic Applications
Given its selective inhibition of iNOS, 1,3-PBIT dihydrobromide has potential therapeutic implications in various conditions where excessive NO production is detrimental:
- Cardiovascular Diseases : By modulating NO levels, it may help manage conditions like septic shock or hypertension.
- Neurodegenerative Disorders : Its role in reducing neuroinflammation through NO modulation could be beneficial in diseases such as Alzheimer's or Parkinson's.
Eigenschaften
IUPAC Name |
2-[3-(2-carbamimidoylsulfanylethyl)phenyl]ethyl carbamimidothioate;dihydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4S2.2BrH/c13-11(14)17-6-4-9-2-1-3-10(8-9)5-7-18-12(15)16;;/h1-3,8H,4-7H2,(H3,13,14)(H3,15,16);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXGFTJSDASEPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CCSC(=N)N)CCSC(=N)N.Br.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Br2N4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.